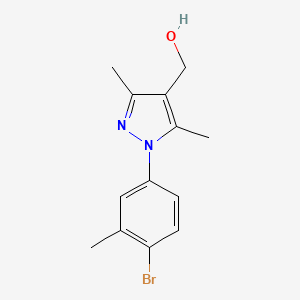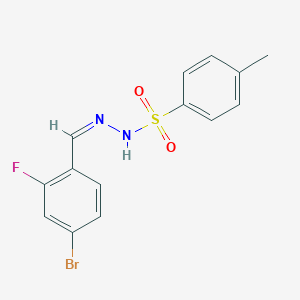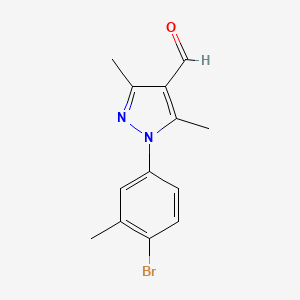
(2E)-1-(3,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(3,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one, also known as 2E-MEPE, is a synthetic compound that has been studied for its potential applications in scientific research. It is a highly versatile compound, with a wide range of potential uses, and has been studied in the fields of biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
(2E)-1-(3,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one has been studied for its potential applications in scientific research. It has been used in a variety of studies, including studies of its effects on cell growth, apoptosis, and cell death. It has also been studied for its potential as an anti-inflammatory agent and as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). Additionally, this compound has been studied for its potential as an anti-cancer agent, as an antioxidant, and as a neuroprotective agent.
Wirkmechanismus
The mechanism of action of (2E)-1-(3,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are molecules that play an important role in inflammation and pain. By inhibiting the activity of COX-2, this compound may be able to reduce inflammation and pain.
Biochemical and Physiological Effects
This compound has been studied for its effects on cell growth, apoptosis, and cell death. In studies, it has been shown to inhibit cell growth and induce apoptosis in a variety of cell types, including breast cancer cells, colorectal cancer cells, and prostate cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, as well as neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (2E)-1-(3,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one in laboratory experiments has a number of advantages. It is a highly versatile compound, with a wide range of potential uses, and it is relatively easy to synthesize. Additionally, it is relatively non-toxic, making it safe to use in laboratory experiments. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is not soluble in water, making it difficult to use in aqueous solutions. Additionally, its effects on cell growth and apoptosis are not fully understood, making it difficult to predict the outcome of experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of (2E)-1-(3,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one in scientific research. One potential direction is the development of new derivatives of this compound that have improved solubility in aqueous solutions. Additionally, further research could be conducted to better understand the effects of this compound on cell growth and apoptosis. Finally, further research could be conducted to explore the potential applications of this compound in the fields of biochemistry, physiology, and pharmacology.
Synthesemethoden
(2E)-1-(3,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one can be synthesized in a two-step process. The first step involves the reaction of 3,4-dimethylphenylacetic acid with ethyl 2-ethoxyacetate in the presence of a base, such as sodium hydroxide, to form the intermediate compound, 2-ethoxy-3,4-dimethylphenylacetic acid. This intermediate is then reacted with prop-2-en-1-one in the presence of a base, such as sodium hydroxide, to form this compound.
Eigenschaften
IUPAC Name |
(E)-1-(3,4-dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c1-4-21-19-8-6-5-7-16(19)11-12-18(20)17-10-9-14(2)15(3)13-17/h5-13H,4H2,1-3H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUWCSKFUAHWPA-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(2E)-1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6356387.png)
![2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid](/img/structure/B6356407.png)
